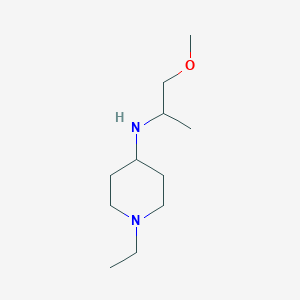

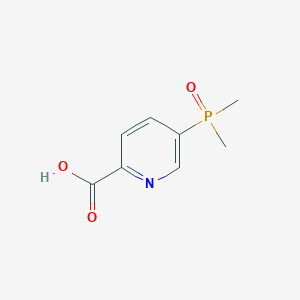

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine, also known as 1-EP, is a synthetic amine that is used in a variety of scientific research applications. It is an important tool for scientists, as it has a wide range of applications in the fields of biochemistry and physiology. 1-EP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Photolabile Amine Protecting Group in Flow Chemistry

A study by Yueh, Voevodin, and Beeler (2015) developed 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry. This research highlighted the optimization of these derivatives for efficient protection and deprotection of amines, including the use of 2-methoxy-9-methylxanthene for excellent deprotection yields. Such protecting groups are crucial for multistep continuous-flow synthesis, including the synthesis of piperidine derivatives, demonstrating their significance in modern synthetic methodologies (Yueh, Voevodin, & Beeler, 2015).

Microwave-initiated Hydroamination

The microwave-initiated hydroamination of 2-ethoxypropenal with secondary amines was investigated by Keiko, Verochkina, and Larina (2011). This study explored the accelerated reactions under microwave irradiation, leading to the formation of isomeric diamines. Such reactions are critical for understanding and developing new methodologies in organic synthesis, providing insights into the reactivity of compounds similar to 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Keiko, Verochkina, & Larina, 2011).

Synthesis of Low-Density Lipoprotein Receptor Upregulator

A practical synthesis approach for an upregulator of the LDL receptor was developed by Ito et al. (2002), involving the synthesis of a complex piperidine derivative. This research showcases the application of piperidine chemistry in the development of therapeutic agents, highlighting the importance of efficient synthetic routes for bioactive piperidine derivatives (Ito et al., 2002).

Aminolysis of Esters

Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of several esters, revealing insights into the reactions of secondary and primary amines with esters, leading to the formation of carbamates. This research contributes to the broader understanding of amine reactivity and ester chemistry, relevant to the study of compounds like 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Takahashi, Hashimoto, & Kanō, 1973).

Propriétés

IUPAC Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-4-13-7-5-11(6-8-13)12-10(2)9-14-3/h10-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCNNIJHZKCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(C)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)